molecular formula C26H27ClFN5O2 B2395955 N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide CAS No. 863557-73-7

N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide

Cat. No.: B2395955
CAS No.: 863557-73-7
M. Wt: 495.98
InChI Key: GYGCOICDOPXLEJ-UHFFFAOYSA-N
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Description

N1-(4-Chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzyl group, a central oxalamide linkage, and a substituted piperazine-ethyl-pyridinyl moiety. Its structure integrates a 4-fluorophenyl-substituted piperazine ring and a pyridin-3-yl group, which are critical for its pharmacological interactions, particularly in receptor binding . This compound is structurally analogous to ligands targeting G-protein-coupled receptors (GPCRs), such as dopamine or serotonin receptors, due to its piperazine and aromatic substituents .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClFN5O2/c27-21-5-3-19(4-6-21)16-30-25(34)26(35)31-18-24(20-2-1-11-29-17-20)33-14-12-32(13-15-33)23-9-7-22(28)8-10-23/h1-11,17,24H,12-16,18H2,(H,30,34)(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGCOICDOPXLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H26ClF N4O3, with a molecular weight of approximately 484.96 g/mol. It contains various functional groups, including a chlorobenzyl group, a piperazine ring, and a pyridine moiety, which contribute to its biological interactions.

Key Physical Properties

PropertyValue
Molecular Weight484.96 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as neurotransmitter receptors or enzymes, potentially modulating biochemical pathways related to neurological functions and other biological processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of neuropharmacology.

Dopamine Receptor Affinity

Studies have shown that related compounds exhibit high affinity for dopamine receptors, particularly the D4 subtype. For instance:

  • Dopamine D4 Receptor Binding : Compounds with similar piperazine structures have demonstrated IC50 values as low as 0.057 nM for D4 receptors, indicating strong binding affinity and selectivity over D2 receptors .

Case Studies and Research Findings

  • Neuropharmacological Studies : In vitro studies have indicated that compounds with structural similarities can affect neurotransmitter systems. For example, piperazine derivatives have been evaluated for their ability to modulate dopamine receptor activity, showing promise in treating disorders like schizophrenia and depression.
  • In Vivo Models : Animal studies have suggested that these compounds can influence behavior related to anxiety and cognition, supporting their potential therapeutic applications in psychiatric disorders.
  • Structure-Affinity Relationship (SAR) : Research focusing on SAR has provided insights into how modifications to the piperazine ring or other functional groups can enhance receptor affinity and selectivity .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer therapies. Research has indicated that derivatives of oxalamide compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of oxalamide derivatives, N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide was tested against human cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent .

Anticonvulsant Properties

Another significant application of this compound is its anticonvulsant activity. The piperazine moiety present in the structure is known to enhance neuroprotective effects, making it a candidate for treating epilepsy and other seizure disorders.

Research Findings

A study synthesized various piperazine derivatives and assessed their anticonvulsant properties using animal models. The results indicated that certain derivatives exhibited strong activity in reducing seizure frequency and severity, suggesting that this compound could be effective in managing epilepsy .

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems has been explored for potential applications in treating psychiatric disorders. Its structural similarity to known psychoactive agents suggests it may modulate serotonin and dopamine receptors.

Case Study: Behavioral Studies

Behavioral assays conducted on rodent models indicated that administration of this compound resulted in anxiolytic-like effects, which were measured through elevated plus-maze tests. This supports its potential use in treating anxiety disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Structural Feature Impact on Activity
Piperazine RingEnhances neuroactivity
Oxalamide LinkageContributes to anticancer properties
Chlorobenzyl GroupModulates receptor affinity

Research has shown that modifications to these structural components can significantly alter the biological activity of the compound, providing insights for future drug design .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

A. Piperazine-Containing Oxalamides

Compound Name Substituents on Piperazine Aromatic Groups Key Properties Reference
Target Compound 4-Fluorophenyl Pyridin-3-yl, 4-chlorobenzyl High affinity for GPCRs; balanced lipophilicity (logP ~3.2)
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide 2,4-Dichlorophenyl Pyridin-2-yl Selective dopamine D3 receptor antagonist (Ki = 12 nM)
N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide 2,3-Dichlorophenyl Pyrazolyl Enhanced metabolic stability (t1/2 > 6 h in vitro)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) None (non-piperazine) Pyridin-2-yl Umami receptor agonist (EC50 = 0.8 μM)

Key Observations :

  • Pyridine Position : The pyridin-3-yl group (vs. pyridin-2-yl in S336) alters binding orientation in receptor pockets, as seen in crystallographic studies .
  • Lipophilicity : The 4-chlorobenzyl group increases logP relative to pyrazolyl derivatives, enhancing blood-brain barrier permeability .
Functionalized Diamino-butylbenzamides

Compounds like 7o (5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide) share structural motifs with the target compound but exhibit divergent bioactivity due to:

  • Extended Alkyl Chains : Improved dopamine D3 receptor binding (Ki = 8 nM for 7o vs. 22 nM for the target compound in preliminary assays) .
  • Phenyl vs. Pyridinyl : Pyridin-3-yl in the target compound reduces off-target activity at α1-adrenergic receptors compared to phenyl-substituted analogues .

Pharmacokinetic and Pharmacodynamic Comparisons

Metabolic Stability
  • Target Compound : Moderate stability in human liver microsomes (t1/2 = 2.5 h), attributed to the 4-fluorophenyl group reducing oxidative metabolism .
  • Dichlorophenyl Analogues : Faster clearance (t1/2 = 1.2 h) due to CYP450-mediated dehalogenation .
Receptor Binding Profiles
Compound Dopamine D3 (Ki, nM) Serotonin 5-HT1A (Ki, nM) Off-Target (α1-Adrenergic, Ki, nM)
Target 22 ± 3.1 15 ± 2.4 420 ± 45
7o 8 ± 1.2 320 ± 50 210 ± 30
S336 N/A N/A N/A

Insights :

  • Dichlorophenyl derivatives (e.g., 7o) prioritize dopamine receptor selectivity, limiting therapeutic breadth .

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